

Physical and chemical properties of 5'-Geranyl-5,7,2',4'-tetrahydroxyflavone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5'-Geranyl-5,7,2',4'-tetrahydroxyflavone

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An In-depth Technical Guide to **5'-Geranyl-5,7,2',4'-tetrahydroxyflavone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Geranyl-5,7,2',4'-tetrahydroxyflavone is a naturally occurring flavonoid that has garnered significant interest within the scientific community due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its extraction and activity assessment, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a foundational resource for researchers engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

5'-Geranyl-5,7,2',4'-tetrahydroxyflavone is a prenylated flavonoid, a class of compounds known for their potential therapeutic applications. Its structure features a flavone backbone substituted with four hydroxyl groups and a geranyl moiety, which contributes to its lipophilicity and biological activity.^[1]

Table 1: Physical and Chemical Data for **5'-Geranyl-5,7,2',4'-tetrahydroxyflavone**

Property	Value	Source(s)
IUPAC Name	2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxychromen-4-one	[2]
Molecular Formula	C ₂₅ H ₂₆ O ₆	[3]
Molecular Weight	422.47 g/mol	[3]
CAS Number	1221762-70-4	N/A
Appearance	Not specified in literature	N/A
Melting Point	Not specified in literature	N/A
Boiling Point	Not specified in literature	N/A
Solubility	Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.	N/A
Spectral Data	While specific spectra for this compound are not widely published, its structure is typically confirmed using Mass Spectrometry and NMR Spectroscopy (¹ H-NMR, ¹³ C-NMR).[4]	N/A

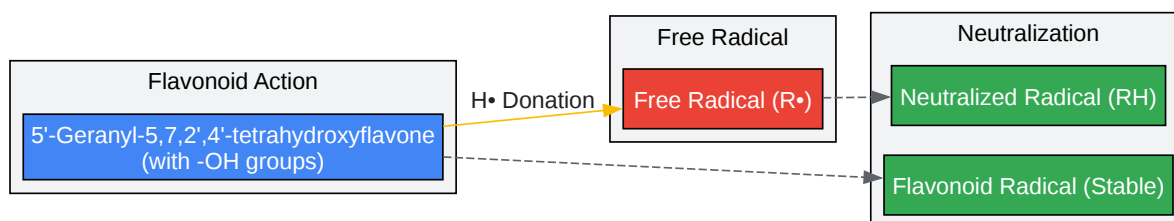
Biological Activities and Signaling Pathways

This flavonoid exhibits a range of biological activities, primarily attributed to its antioxidant, enzyme-inhibiting, and apoptosis-inducing properties.

Antioxidant Activity

The compound is a potent antioxidant with strong radical scavenging capabilities, as demonstrated by its performance in ORAC, DPPH, ABTS, and FRAP assays.[3] The

antioxidant mechanism is primarily based on its ability to donate a hydrogen atom from its hydroxyl groups to neutralize free radicals.

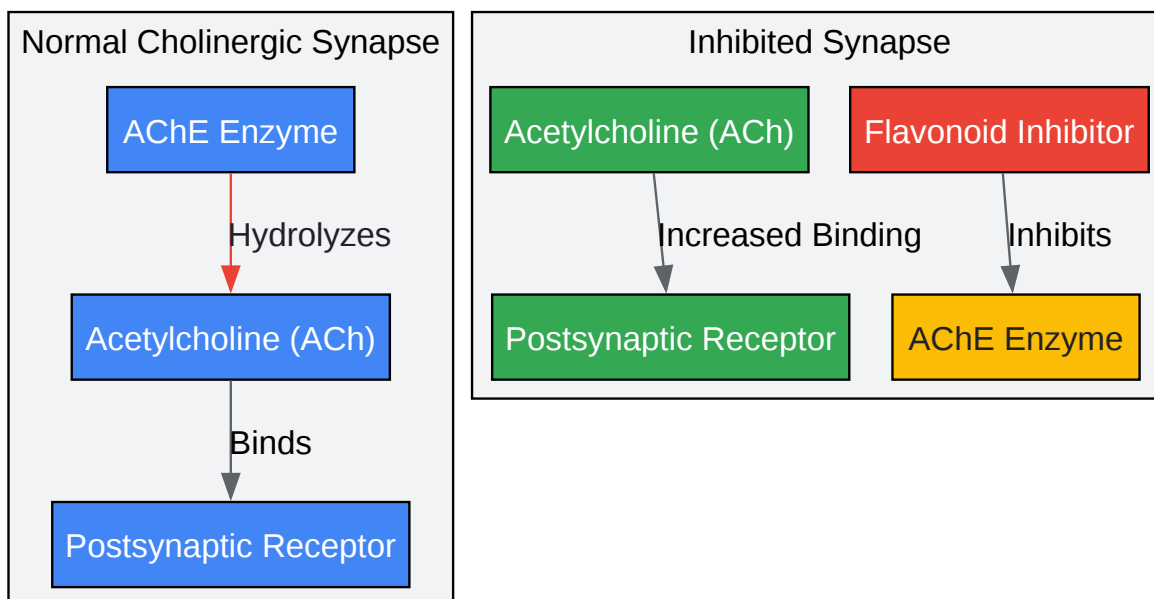


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Caption: General mechanism of free radical scavenging by flavonoids.

Cholinesterase Inhibition

5'-Geranyl-5,7,2',4'-tetrahydroxyflavone has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in a dose-dependent manner.[1] This activity is significant for its potential application in managing neurodegenerative diseases like Alzheimer's, where maintaining acetylcholine levels is a key therapeutic strategy.[5] The inhibition mechanism involves the binding of the flavonoid to the active site of the cholinesterase enzyme, preventing the breakdown of acetylcholine.[6]

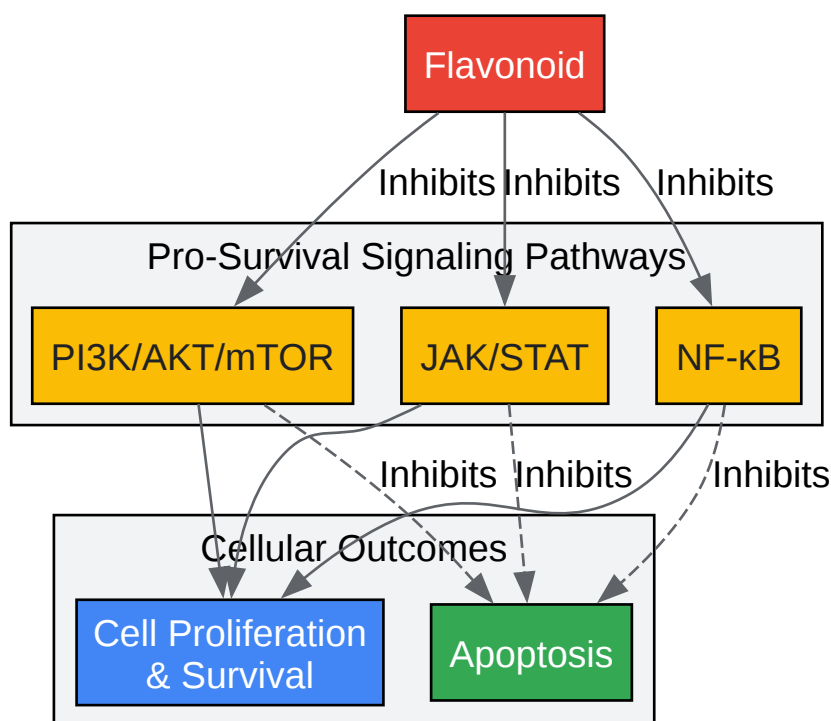


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Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

Anticancer Activity and Associated Signaling Pathways

Preliminary studies indicate that **5'-Geranyl-5,7,2',4'-tetrahydroxyflavone** may induce apoptosis in cancer cells.[1] While specific studies on this compound are limited, flavonoids, in general, are known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. These include the PI3K/AKT/mTOR, JAK/STAT, and NF- κ B pathways.[7][8] Downregulation of these pro-survival pathways by flavonoids can lead to the activation of caspases and ultimately, programmed cell death.



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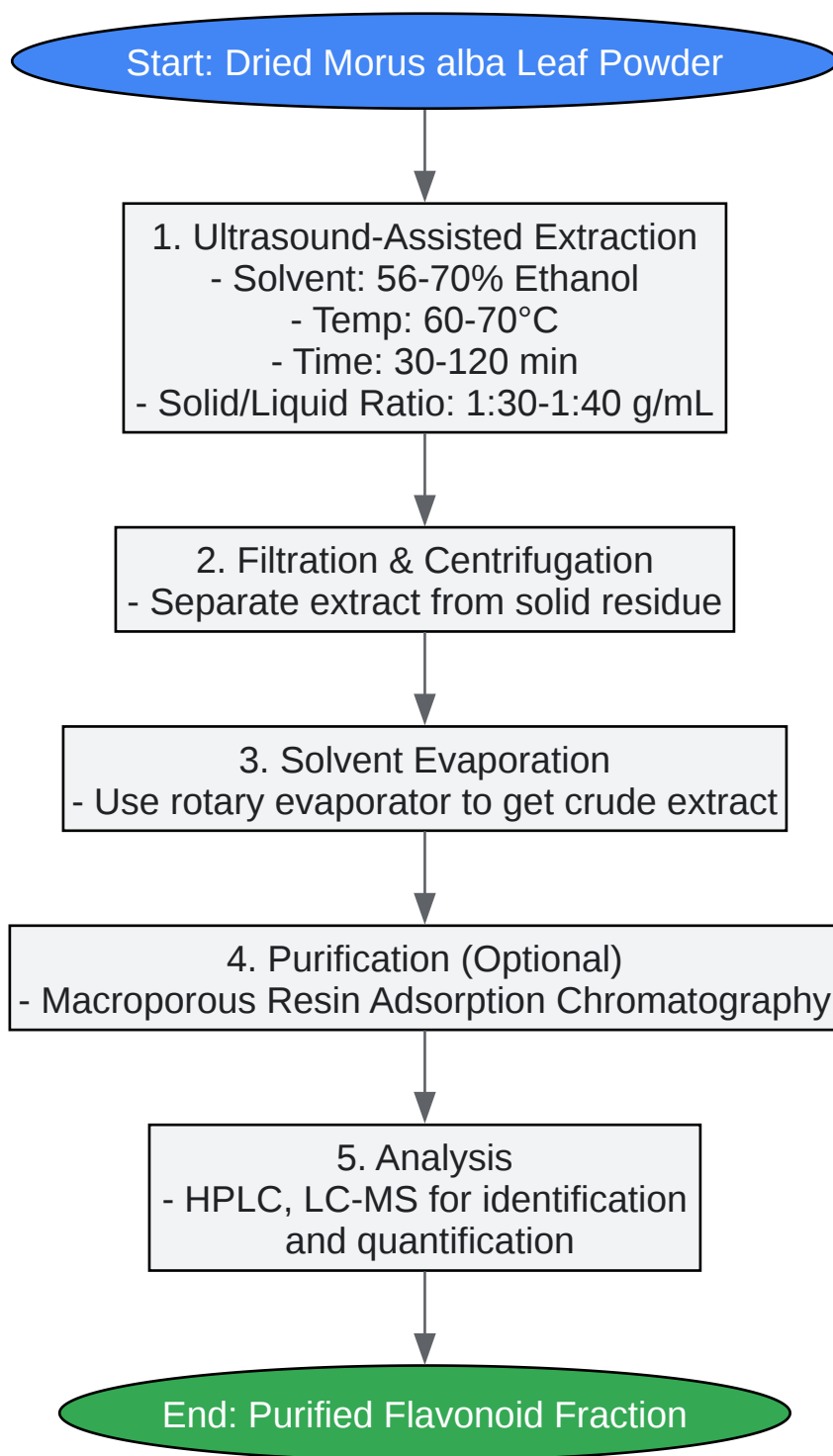
Caption: General signaling pathways targeted by flavonoids to induce apoptosis.

Experimental Protocols

This section provides detailed methodologies for the extraction of flavonoids from natural sources and for conducting key bioassays to evaluate the activity of **5'-Geranyl-5,7,2',4'-tetrahydroxyflavone**.

Extraction and Isolation of Flavonoids from Morus alba Leaves

The following protocol is a generalized procedure based on ultrasound-assisted extraction methods for obtaining flavonoids from mulberry leaves.^{[9][10]}



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Caption: Workflow for flavonoid extraction from Morus alba.

Methodology:

- Sample Preparation: Air-dry fresh *Morus alba* leaves, then grind them into a fine powder (e.g., passing through a 50-mesh sieve).[9]
- Extraction:
 - Weigh a precise amount of the leaf powder and place it in an extraction vessel.
 - Add an aqueous ethanol solution (e.g., 56% ethanol) at a specific solid-to-liquid ratio (e.g., 1:40 g/mL).[10]
 - Perform ultrasound-assisted extraction for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).[10]
- Filtration and Concentration:
 - Filter the mixture to separate the liquid extract from the solid plant material.
 - Centrifuge the filtrate to remove any fine suspended particles.
 - Concentrate the supernatant using a rotary evaporator under reduced pressure to obtain the crude flavonoid extract.
- Purification (Optional but Recommended):
 - For higher purity, the crude extract can be further purified using macroporous resin column chromatography.[9]
 - Adsorb the extract onto the resin, wash with deionized water to remove impurities, and then elute the flavonoids with a higher concentration of ethanol.
- Analysis: The final product can be analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify **5'-Geranyl-5,7,2',4'-tetrahydroxyflavone**.

DPPH Radical Scavenging Assay

This colorimetric assay is commonly used to determine the antioxidant capacity of a compound. [11][12][13]

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- Test compound (**5'-Geranyl-5,7,2',4'-tetrahydroxyflavone**) dissolved in a suitable solvent (e.g., DMSO, methanol)
- Positive control (e.g., Ascorbic acid, BHT)
- 96-well microplate and reader

Procedure:

- Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[\[11\]](#)
- Sample Preparation: Prepare a series of dilutions of the test compound and the positive control.
- Assay Protocol:
 - In a 96-well plate, add a specific volume of each sample dilution to triplicate wells (e.g., 100 μ L).
 - Add an equal volume of the DPPH working solution (e.g., 100 μ L) to all wells.[\[12\]](#)
 - Include a negative control (solvent + DPPH) and a blank for each sample concentration (sample + methanol).
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[\[12\]](#)[\[13\]](#)
- Measurement: Measure the absorbance of each well at 517 nm.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula:

- Scavenging Activity (%) = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging activity against the concentration of the test compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures AChE activity by detecting the formation of a yellow product resulting from the reaction of thiocholine with DTNB.[\[14\]](#)[\[15\]](#)

Materials:

- Acetylcholinesterase (AChE) enzyme
- Acetylthiocholine iodide (ATCI), the substrate
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
- Phosphate Buffer (0.1 M, pH 8.0)
- Test compound and a positive control (e.g., Donepezil)
- 96-well microplate and reader

Procedure:

- Reagent Preparation:
 - Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer at optimized concentrations.
 - Prepare serial dilutions of the test compound and positive control. The final DMSO concentration should be kept below 1%.[\[14\]](#)
- Assay Protocol (in a 96-well plate):

- Add 20 µL of the test sample solution to the designated wells.[15]
- Add 130 µL of phosphate buffer and 20 µL of the AChE working solution.[15]
- Incubate the mixture for 15 minutes at 25°C.[15]
- Initiate the reaction by adding 40 µL of a freshly prepared mixture of DTNB and ATCI.[15]
- Measurement: Immediately measure the absorbance at 412 nm kinetically for 10 minutes (e.g., readings every 10-60 seconds) to determine the rate of reaction (ΔAbs/min).[15]
- Calculation:
 - Calculate the percentage of inhibition for each concentration:
 - $\text{Inhibition (\%)} = [(\text{Rate_control} - \text{Rate_sample}) / \text{Rate_control}] \times 100$
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

5'-Geranyl-5,7,2',4'-tetrahydroxyflavone is a promising natural compound with multifaceted biological activities. Its antioxidant and cholinesterase-inhibiting properties suggest its potential in the development of therapies for oxidative stress-related conditions and neurodegenerative diseases. Furthermore, its potential to induce apoptosis in cancer cells warrants further investigation into the specific molecular mechanisms and signaling pathways involved. The experimental protocols detailed in this guide provide a robust framework for the extraction, purification, and functional evaluation of this and other related flavonoids, thereby facilitating future research and development efforts.

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- To cite this document: BenchChem. [Physical and chemical properties of 5'-Geranyl-5,7,2',4'-tetrahydroxyflavone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12100585#physical-and-chemical-properties-of-5-geranyl-5-7-2-4-tetrahydroxyflavone]

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